molecular formula C25H24ClFN8O2S2 B10825244 1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea;hydrochloride

1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea;hydrochloride

货号: B10825244
分子量: 587.1 g/mol
InChI 键: OUVSPLQRPOOILY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

SAR125884 盐酸盐的合成涉及多个步骤,包括形成关键中间体及其随后的反应以形成最终产物。具体的合成路线和反应条件是专有的,并未公开披露。 工业生产方法通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度 .

化学反应分析

SAR125884 盐酸盐会经历各种化学反应,包括:

生物活性

The compound 1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea; hydrochloride , also referred to as SAR125844, is a synthetic small molecule that has garnered attention for its biological activity, particularly as an inhibitor of the c-Met receptor tyrosine kinase. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-{6-[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-[2-(morpholino)ethyl]benzothiazole-2-amine
  • Molecular Formula : C25H23FN8O2S2
  • Molecular Weight : 550.63 g/mol
  • CAS Number : 1116743-46-4

SAR125844 primarily acts as a selective inhibitor of the c-Met receptor with an IC50 value of approximately 4 nM. It exhibits significant selectivity over other kinases such as TrkA, TrkB, PDGFRα, Axl, and Mer (IC50 values of 39 nM to 280 nM) . The inhibition of c-Met is crucial as this receptor is often implicated in various cancers due to its role in cell proliferation and survival.

Anticancer Properties

SAR125844 has demonstrated potent anticancer activity in several studies:

  • In Vitro Studies :
    • The compound inhibits the proliferation of MKN45 gastric cancer cells with an IC50 of 7 nM .
    • It has been shown to effectively reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • In Vivo Studies :
    • In mouse xenograft models (Hs 746T and SNU-5), administration at doses ranging from 10 to 45 mg/kg resulted in significant tumor volume reduction and decreased c-Met phosphorylation .
    • The compound's efficacy was linked to its ability to target MET-amplified tumors specifically.

Pharmacokinetics

SAR125844 displays favorable pharmacokinetic properties with good oral bioavailability and a safety profile that supports its potential as a therapeutic agent in oncology .

Clinical Relevance

A notable study involved the evaluation of SAR125844 in preclinical models. The compound was tested against various gastric cancer cell lines and xenograft models to assess its therapeutic potential. Results indicated that SAR125844 not only inhibited tumor growth but also showed a low toxicity profile towards normal cells .

Comparative Biological Activity Table

Compound NameTarget KinaseIC50 (nM)Cancer Cell LineIn Vivo Efficacy
SAR125844c-Met4MKN45Significant tumor reduction in xenograft models
Other Compounds (e.g., TrkA inhibitors)TrkA39VariousVariable efficacy depending on tumor type

属性

分子式

C25H24ClFN8O2S2

分子量

587.1 g/mol

IUPAC 名称

1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea;hydrochloride

InChI

InChI=1S/C25H23FN8O2S2.ClH/c26-17-3-1-16(2-4-17)19-7-8-22-30-31-25(34(22)32-19)37-18-5-6-20-21(15-18)38-24(28-20)29-23(35)27-9-10-33-11-13-36-14-12-33;/h1-8,15H,9-14H2,(H2,27,28,29,35);1H

InChI 键

OUVSPLQRPOOILY-UHFFFAOYSA-N

规范 SMILES

C1COCCN1CCNC(=O)NC2=NC3=C(S2)C=C(C=C3)SC4=NN=C5N4N=C(C=C5)C6=CC=C(C=C6)F.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。